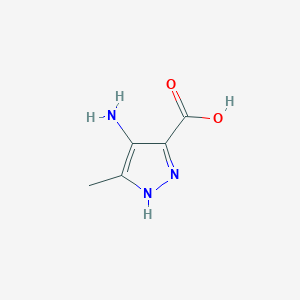

4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid

Overview

Description

4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, characterized by its amino and carboxylic acid functional groups, is of significant interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Recent studies have highlighted the potential of 4-amino-3-methyl-1H-pyrazole-5-carboxylic acid derivatives in anticancer therapy. For instance, derivatives have shown promising results against various cancer cell lines. A study demonstrated that certain derivatives exhibited significant antiproliferative effects on HeLa cells, indicating their potential as anticancer agents . The structure-activity relationship (SAR) analysis pointed towards specific substitutions enhancing anticancer efficacy.

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Research indicated that certain derivatives could reduce microglial activation and astrocyte proliferation in models of neuroinflammation, suggesting their utility in treating neurodegenerative diseases like Alzheimer's . The anti-inflammatory effects were attributed to the modulation of pro-inflammatory cytokines and oxidative stress markers.

3. Anticonvulsant Activity

Another area of interest is the anticonvulsant activity of this compound derivatives. Studies have reported that specific analogs demonstrate anticonvulsant effects in animal models, providing a foundation for further exploration in epilepsy treatment . The pharmacological activity appears to be influenced by the compound's structural features, particularly the positioning of functional groups.

Agricultural Applications

1. Herbicides and Pesticides

The pyrazole derivatives have been explored for their potential as herbicides and pesticides. Compounds related to this compound have shown effectiveness against various plant pathogens and pests, making them candidates for developing new agricultural chemicals . The mechanism often involves disrupting metabolic pathways in target organisms.

Materials Science

1. Synthesis of Novel Materials

In materials science, this compound is utilized in synthesizing novel polymers and nanomaterials. Its unique chemical properties allow for modifications that enhance material performance in applications such as coatings and composites . The incorporation of this compound into polymer matrices can improve thermal stability and mechanical properties.

Summary Table of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Anticancer activity against HeLa cells; anti-inflammatory effects; anticonvulsant properties |

| Agriculture | Potential use as herbicides and pesticides against plant pathogens |

| Materials Science | Synthesis of novel polymers and nanomaterials with enhanced properties |

Case Studies

Case Study 1: Anticancer Efficacy

A recent study evaluated a series of this compound derivatives for their anticancer properties against various tumor cell lines. The results indicated that specific modifications led to enhanced cytotoxicity, with some compounds achieving IC50 values in the low micromolar range against resistant cancer cell lines .

Case Study 2: Neuroinflammation

In an experimental model of neuroinflammation, a derivative of this compound was administered to assess its impact on inflammatory markers. The findings revealed a significant reduction in pro-inflammatory cytokines compared to control groups, suggesting its therapeutic potential in neurological disorders .

Mechanism of Action

The mechanism of action of 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups enable the compound to form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The exact pathways and targets may vary depending on the specific application and the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

3-Amino-5-methyl-1H-pyrazole: Similar structure but lacks the carboxylic acid group.

4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide: Contains an amide group instead of a carboxylic acid group.

Uniqueness

4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups, which confer distinct reactivity and potential biological activities. This dual functionality makes it a valuable intermediate in the synthesis of various bioactive compounds .

Biological Activity

4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid (AMPC) is a heterocyclic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Enzyme Inhibition

AMPC is recognized for its potent inhibition of D-amino acid oxidase (DAO), an enzyme involved in oxidative stress regulation. This inhibition leads to decreased levels of reactive oxygen species (ROS), which can mitigate cellular oxidative damage. The compound's structure allows it to effectively bind at the active site of DAO, blocking the oxidation of D-amino acids and thereby influencing various metabolic pathways.

Cellular Effects

Research indicates that AMPC modulates several key cellular processes, including cell signaling and gene expression. By inhibiting DAO, AMPC reduces oxidative stress, which is crucial for maintaining cellular health and function. Additionally, studies have shown that AMPC can influence metabolic pathways involving other oxidoreductases, further underscoring its role in cellular metabolism.

The mechanism by which AMPC exerts its biological effects primarily revolves around its ability to inhibit specific enzymes. The presence of both amino and carboxylic acid functional groups enables AMPC to form hydrogen bonds and electrostatic interactions with biological macromolecules, enhancing its reactivity and specificity towards target enzymes .

Anticancer Activity

Recent studies have highlighted the potential of AMPC derivatives in cancer therapy. Compounds based on the pyrazole structure have shown significant antiproliferative activity against various cancer cell lines, including lung, breast, and liver cancers. For instance, derivatives of AMPC have been tested for their ability to inhibit tumor growth in vitro and in vivo, demonstrating promising results .

| Cancer Type | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Lung Cancer | A549 | 2.28 | Moderate inhibition |

| Breast Cancer | MDA-MB-231 | 0.08–12.07 | Significant inhibition |

| Liver Cancer | HepG2 | 3.67 | Moderate inhibition |

Anti-inflammatory Properties

AMPC has also been explored for its anti-inflammatory effects. It has been shown to reduce inflammation in various animal models by inhibiting pro-inflammatory cytokines and pathways involved in inflammatory responses . The compound's ability to modulate these pathways positions it as a potential candidate for treating inflammatory diseases.

Case Studies

-

Inhibition of D-amino Acid Oxidase

A study demonstrated that AMPC effectively reduced oxidative stress markers in a mouse model by inhibiting DAO activity. The results indicated a significant decrease in lipid peroxidation levels and an increase in antioxidant enzyme activity. -

Antitumor Efficacy

In a comparative study involving various pyrazole derivatives, AMPC showed superior anticancer activity against MDA-MB-231 breast cancer cells with an IC50 value significantly lower than many known chemotherapeutics . -

Anti-inflammatory Effects

Another investigation reported that AMPC significantly decreased carrageenan-induced paw edema in rats, suggesting its potential use as an anti-inflammatory agent comparable to indomethacin .

Q & A

Q. Basic: What synthetic strategies are commonly employed to prepare 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid derivatives, and how do reaction parameters influence yield?

Methodological Answer:

The synthesis typically involves cyclocondensation reactions, Suzuki-Miyaura cross-couplings, or hydrazide intermediate derivatization. For example, Suzuki-Miyaura reactions using palladium catalysts (e.g., Pd(PPh₃)₄) enable aryl group introduction at specific positions, as demonstrated in the synthesis of 3,4-diarylpyrazole derivatives . Key parameters include:

- Catalyst loading : 2–5 mol% Pd to balance cost and efficiency.

- Solvent system : Degassed DMF/water mixtures improve reaction homogeneity and reduce side reactions.

- Temperature : 80–100°C optimizes coupling efficiency without decomposition.

Hydrazide intermediates (e.g., 5-acetyl-2-amino-4-methylthiophene-3-carbohydrazide) are also critical for generating pyrazole-based heterocycles via condensation with aldehydes or ketones .

Q. Advanced: How can researchers optimize Suzuki-Miyaura cross-coupling reactions for functionalizing the pyrazole core with aryl groups?

Methodological Answer:

Optimization requires systematic variation of:

- Base selection : K₃PO₄ or Cs₂CO₃ enhances transmetallation efficiency in polar aprotic solvents .

- Boronic acid equivalents : 1.2–1.5 equivalents minimize unreacted starting material while avoiding homo-coupling.

- Purification : Column chromatography with ethyl acetate/hexane gradients (3:1 to 1:1) resolves regioisomers, confirmed by ¹H NMR (e.g., aromatic proton splitting patterns) .

For electron-deficient aryl groups, pre-activation of boronic acids with pinacol esters improves coupling yields by 15–20% .

Q. Basic: What spectroscopic techniques are essential for characterizing this compound derivatives?

Methodological Answer:

- ¹H/¹³C NMR : Prioritize signals for the carboxylic acid proton (~δ 12–13 ppm, broad) and pyrazole ring protons (δ 6.5–8.5 ppm). Substituent methyl groups appear as singlets near δ 2.1–2.5 ppm .

- IR Spectroscopy : Carboxylic acid C=O stretches (~1700 cm⁻¹) and N-H bends (~1600 cm⁻¹) confirm functional groups .

- Mass Spectrometry (ESI-MS) : Monitor [M+H]⁺ peaks to verify molecular weight (e.g., m/z 311.1 for a trifluoromethyl-substituted analog) .

Q. Advanced: How should researchers address discrepancies in melting points or spectral data between synthesized batches?

Methodological Answer:

- Recrystallization : Use ethanol/water (7:3) to remove impurities; monitor melting point consistency (±2°C).

- HPLC-MS Purity Analysis : A C18 column with 0.1% formic acid in acetonitrile/water gradients resolves co-eluting impurities. For example, 97.34% purity was achieved for a trifluoromethyl analog using this method .

- X-ray Crystallography : Resolve structural ambiguities when NMR data conflicts with expected patterns (e.g., tautomerism in pyrazole rings) .

Q. Basic: How are hydrazide intermediates utilized in synthesizing functionalized pyrazole derivatives?

Methodological Answer:

Hydrazides (e.g., 5-acetyl-2-amino-4-methylthiophene-3-carbohydrazide) react with:

- Urea/Thiourea : Form pyrimidine-fused pyrazoles via cyclocondensation at 120°C .

- Aldehydes : Generate Schiff bases, which undergo cyclization to thieno[2,3-d]pyrimidinones under acidic conditions .

- Formic Acid : Produce formohydrazonic acid derivatives, confirmed by IR C=N stretches (~1640 cm⁻¹) .

Q. Advanced: What strategies improve the biological activity of pyrazole-based macrocycles targeting enzyme inhibition?

Methodological Answer:

- Linker Design : Incorporate flexible alkyl chains (e.g., 2-aminoethyl groups) to enhance binding pocket penetration, as seen in MST3 inhibitors .

- Bioisosteric Replacement : Substitute carboxylic acid groups with tetrazoles to improve metabolic stability while retaining hydrogen-bonding capacity .

- Docking Studies : Use AutoDock Vina to predict interactions with active sites (e.g., quinazoline-based macrocycles showed ∆G = -9.2 kcal/mol for MST3) .

Q. Basic: How can researchers validate the regioselectivity of substituent addition on the pyrazole ring?

Methodological Answer:

- NOE Spectroscopy : Correlate spatial proximity of substituents (e.g., methyl groups at C3 vs. C4) through cross-peaks in 2D NOESY .

- X-ray Diffraction : Resolve crystal structures to confirm substitution patterns, as demonstrated for 3,4-diphenyl derivatives .

Q. Advanced: What computational methods predict the tautomeric stability of this compound in solution?

Methodological Answer:

- DFT Calculations : B3LYP/6-311+G(d,p) models evaluate energy differences between amino and imino tautomers. Solvent effects (e.g., water, DMSO) are modeled using the SMD continuum approach .

- ¹⁵N NMR : Detect tautomeric shifts; amino tautomers typically show δ 80–90 ppm, while imino forms appear at δ 150–160 ppm .

Properties

IUPAC Name |

4-amino-5-methyl-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-2-3(6)4(5(9)10)8-7-2/h6H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYMPVHVKBHXODP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70325777 | |

| Record name | 4-Amino-5-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94993-81-4 | |

| Record name | 4-Amino-5-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.